Cas no 851862-61-8 (3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide)

3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide
- MLS001167248
- AKOS024588344
- 3,4-dimethoxy-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- HMS2993C08
- F0623-0793
- 851862-61-8
- 3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- SMR000806000
- SR-01000007783
- SR-01000007783-1
- 3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
- AB00870198-06
- CHEMBL1869788
- Benzamide, 3,4-dimethoxy-N-[[5-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-
-
- インチ: 1S/C18H22N4O5S/c1-25-13-6-5-12(9-14(13)26-2)17(24)19-10-15-20-21-18(27-15)28-11-16(23)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,19,24)
- InChIKey: FRDVXZWEHKUMAY-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=NN=C(SCC(=O)N2CCCC2)O1)(=O)C1=CC=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 406.13109099g/mol
- どういたいしつりょう: 406.13109099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 132Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.93±0.46(Predicted)
3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0623-0793-50mg |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-25mg |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-2mg |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-10mg |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-4mg |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-30mg |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-15mg |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-2μmol |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-20μmol |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0623-0793-3mg |
3,4-dimethoxy-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
851862-61-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamideに関する追加情報
Comprehensive Analysis of 3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide (CAS No. 851862-61-8)
The compound 3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide (CAS No. 851862-61-8) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a 1,3,4-oxadiazole core and pyrrolidinyl moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of neurodegenerative diseases and metabolic disorders.
One of the key features of this compound is its sulfanyl linkage, which enhances its binding affinity to biological targets. The presence of dimethoxybenzamide further contributes to its stability and bioavailability, making it a promising candidate for preclinical studies. Recent trends in AI-driven drug discovery have highlighted the importance of such structurally unique molecules, as they often exhibit novel mechanisms of action. This aligns with the growing demand for personalized medicine and targeted therapies in modern healthcare.
From a synthetic chemistry perspective, the preparation of 3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide involves multi-step reactions, including the formation of the oxadiazole ring and subsequent functionalization. Its CAS No. 851862-61-8 serves as a unique identifier in chemical databases, facilitating easier retrieval for researchers. The compound’s molecular weight and solubility parameters are critical for formulation scientists working on drug delivery systems, a hot topic in pharmaceutical innovation.
In the context of green chemistry, there is growing interest in optimizing the synthesis of such compounds to reduce environmental impact. Researchers are exploring catalytic methods and solvent-free reactions to improve the sustainability profile of 3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide. This aligns with global initiatives to minimize waste and energy consumption in chemical manufacturing, a frequently searched topic in academic and industrial circles.
The pharmacological potential of this compound is another area of active investigation. Preliminary studies suggest its relevance in modulating cell signaling pathways, particularly those involving kinase inhibition. Given the rising prevalence of chronic diseases, the search for novel small-molecule inhibitors like this one has gained momentum. Its oxadiazole scaffold is known for its versatility in medicinal chemistry, often associated with antimicrobial and anti-inflammatory properties.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide is crucial. Computational tools, such as molecular docking and QSAR modeling, are increasingly used to predict its interactions with biological targets. These methods are part of the broader shift toward in silico drug design, a topic frequently queried in scientific databases and forums.
In summary, 3,4-dimethoxy-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide (CAS No. 851862-61-8) represents a fascinating intersection of synthetic chemistry and biomedical research. Its unique structural attributes and potential therapeutic applications make it a compound of significant interest in the evolving landscape of drug discovery and biochemical innovation.
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